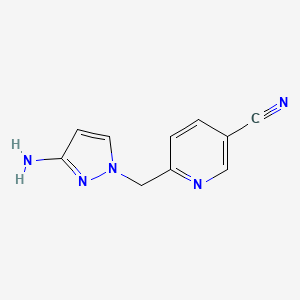![molecular formula C9H9Cl2N3O B12987884 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone](/img/structure/B12987884.png)
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C.
Synthetic Routes: The compound is synthesized through a series of reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization.
Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone can be compared with other similar compounds in the pyrido[3,4-d]pyrimidine family :
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Another related compound with variations in the substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H9Cl2N3O |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-(2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-6-7(4-14)12-9(11)13-8(6)10/h2-4H2,1H3 |
InChI Key |
RXNBWTMFYCNZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


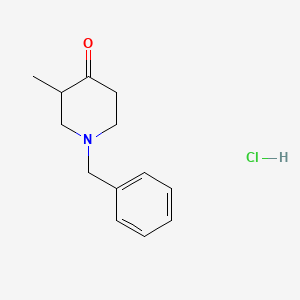
![8-Bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B12987810.png)
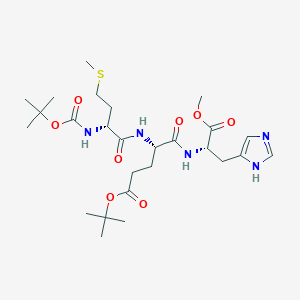
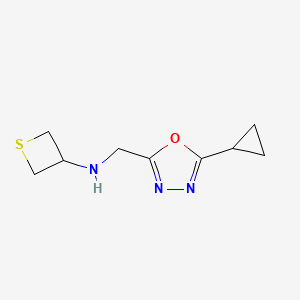
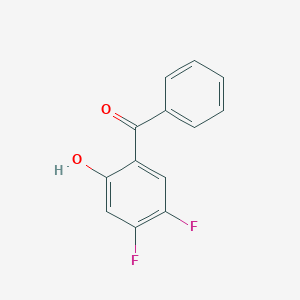
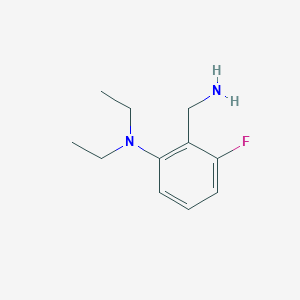
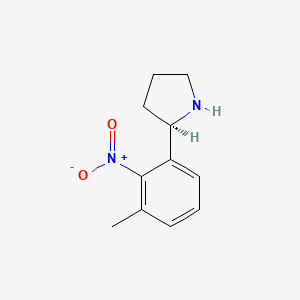
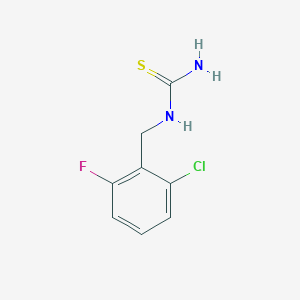
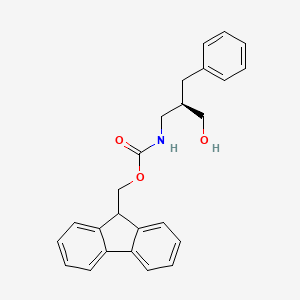
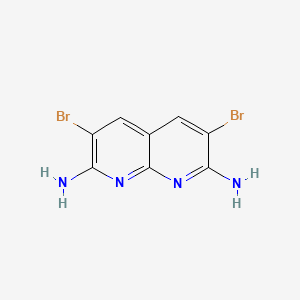
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)

